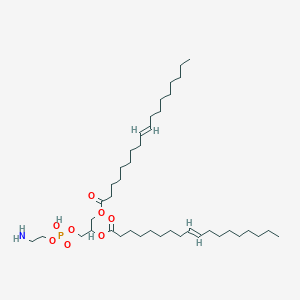
Dielaidoylphosphatidylethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dielaidoylphosphatidylethanolamine is a phospholipid commonly used in the formation of liposomes for drug delivery. It is a synthetic compound with the molecular formula C₄₁H₇₈NO₈P and a molecular weight of 744.03 g/mol . This compound is known for its ability to form stable bilayers, making it an essential component in various biomedical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dielaidoylphosphatidylethanolamine can be synthesized through the esterification of phosphatidylethanolamine with elaidic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in the industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dielaidoylphosphatidylethanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can be used for specific applications in drug delivery and biomedical research .
Applications De Recherche Scientifique
Dielaidoylphosphatidylethanolamine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: Employed in the formation of liposomes for the delivery of genetic material and proteins into cells.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Mécanisme D'action
Dielaidoylphosphatidylethanolamine exerts its effects by integrating into lipid bilayers and forming stable liposomes. These liposomes can encapsulate various therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific cells or tissues . The compound interacts with cell membranes, enhancing the uptake and internalization of the encapsulated agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipalmitoylphosphatidylethanolamine: Another phospholipid used in liposome formation with similar properties but different fatty acid chains.
Dioleoylphosphatidylethanolamine: Similar to dielaidoylphosphatidylethanolamine but contains oleic acid instead of elaidic acid.
Uniqueness
This compound is unique due to its ability to form highly stable liposomes, making it particularly useful in drug delivery applications. Its trans configuration of elaidic acid provides distinct biophysical properties compared to other phospholipids .
Propriétés
Numéro CAS |
16777-83-6 |
|---|---|
Formule moléculaire |
C41H78NO8P |
Poids moléculaire |
744.0 g/mol |
Nom IUPAC |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17+,20-18+ |
Clé InChI |
MWRBNPKJOOWZPW-XPWSMXQVSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)
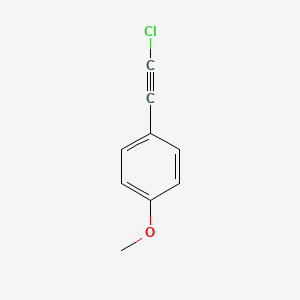
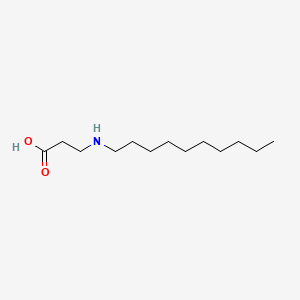
![5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B15091899.png)


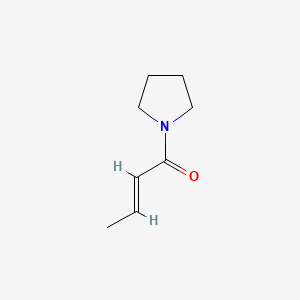

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline](/img/structure/B15091932.png)
![5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B15091939.png)

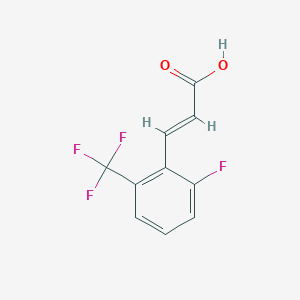
![[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate](/img/structure/B15091958.png)
![1-[2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B15091961.png)
